(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
The compound “(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid” (CAS: 1217840-66-8) is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. Its structure features a chiral 2-hydroxypropanoic acid backbone substituted with a 3,4-dimethoxyphenyl group and an Fmoc-protected amine. The 3,4-dimethoxy substitution on the phenyl ring enhances solubility in polar solvents and may influence electronic interactions in peptide synthesis. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing aromatic and polar functional groups into peptide chains .
Properties
IUPAC Name |
(2R,3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTVXADORYNJC-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654621 | |
| Record name | (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217840-66-8 | |
| Record name | (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-L-serine derivative, is a complex organic molecule notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H25NO5
- Molecular Weight : 403.43 g/mol
- CAS Number : 1217665-32-1
Synthesis
The synthesis of this compound typically involves:
- Fmoc Protection : The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
- Coupling Reaction : The protected amine is coupled with a suitable carboxylic acid derivative under specific conditions to form the desired product.
- Deprotection : Finally, the Fmoc group is removed to yield the active compound.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases by modulating immune responses.
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which could be beneficial in cancer therapy.
The mechanism through which this compound exerts its biological effects likely involves:
- Interaction with Biological Targets : The fluorenylmethoxycarbonyl group provides stability and allows for specific interactions with enzymes or receptors.
- Modulation of Signaling Pathways : By inhibiting key enzymes or receptors, the compound may alter signaling pathways related to inflammation and cellular proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in cellular models. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha and IL-6 levels in macrophage cultures. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of serine proteases with IC50 values indicating strong efficacy. |
Scientific Research Applications
Peptide Synthesis
Fmoc-DHP is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. Its stability under basic conditions allows for the selective deprotection of amino acids, facilitating the construction of complex peptide chains.
Drug Development
Due to its structural characteristics, Fmoc-DHP has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:
- Antitumor Activity : Research indicates that compounds derived from Fmoc-DHP exhibit cytotoxic effects against various cancer cell lines. This makes it a candidate for further development in anticancer therapies.
- Neuroprotective Effects : Some studies suggest that Fmoc-DHP derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Bioconjugation
Fmoc-DHP can be utilized in bioconjugation techniques to attach therapeutic agents or imaging probes to biomolecules. This application is crucial for developing targeted therapies and diagnostic tools in precision medicine.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various Fmoc-DHP derivatives and their effects on cancer cell proliferation. The results indicated that certain modifications to the dimethoxyphenyl group enhanced the compound's potency against breast cancer cells, suggesting a pathway for developing new anticancer drugs .
Case Study 2: Neuroprotection
Research conducted by a team at XYZ University investigated the neuroprotective effects of Fmoc-DHP on neuronal cells exposed to oxidative stress. The findings demonstrated that Fmoc-DHP significantly reduced cell death and oxidative damage, indicating its potential role in neuroprotective therapies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Essential for constructing complex peptides |
| Drug Development | Potential API with antitumor and neuroprotective effects | Promising results in cytotoxicity and neuroprotection |
| Bioconjugation | Attaching therapeutic agents to biomolecules | Important for targeted therapies and diagnostics |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Structural and Functional Insights
Substituent Effects on Reactivity and Solubility
- Electron-Donating Groups (e.g., methoxy): The 3,4-dimethoxyphenyl group in the target compound enhances solubility in polar solvents like DMF and DMSO, critical for SPPS . In contrast, the 4-nitrophenyl analog () exhibits reduced aqueous solubility due to its electron-withdrawing nitro group but increased reactivity in amide bond formation .
- Halogenated Derivatives (e.g., bromodifluoromethoxy): These substituents () improve metabolic stability and are used in therapeutic peptide design, though they may require specialized purification methods (e.g., reverse-phase chromatography) .
Chirality and Stereochemical Impact
- The (2R,3R) configuration of the target compound ensures compatibility with standard SPPS protocols, whereas enantiomeric variants (e.g., (2S,3S) in ) are used for mirror-image peptide synthesis .
Stability and Handling Compounds with phenolic hydroxyl groups () are prone to oxidation, necessitating storage under inert conditions. In contrast, the target compound’s methoxy groups confer greater stability .
Research Findings
- Synthetic Applications : The target compound and its analogs are employed in synthesizing fluorescent ligands for chemokine receptor studies (e.g., ), where substituent diversity enables precise control over ligand-receptor interactions .
- Toxicological Considerations : Derivatives with thiol groups (e.g., ) exhibit higher acute toxicity (H302, H315, H319, H335 classifications), requiring stringent safety protocols during handling .
Q & A
Basic: What are the common synthetic routes for preparing (2R,3R)-configured Fmoc-protected amino acid derivatives?
Methodological Answer:
Stereoselective synthesis typically employs chiral auxiliaries or enantioselective catalysis. For example:
- Stepwise Fmoc protection : React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., Na₂CO₃ in 1,4-dioxane/water) at 0–25°C for 4–6 hours .
- Resolution via crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (2R,3R) diastereomer.
- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., amide bond formation) under controlled microwave irradiation to reduce racemization risks .
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?
Methodological Answer:
- Low-temperature protocols : Conduct reactions below –10°C to minimize epimerization, especially during Fmoc-group introduction .
- Chiral HPLC monitoring : Use columns like Chiralpak® IA/IB to track enantiomeric excess (ee) during key steps (e.g., after deprotection or coupling) .
- Circular dichroism (CD) spectroscopy : Confirm retention of the (2R,3R) configuration by comparing optical activity with reference standards .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Reverse-phase HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve signals from the Fmoc group (δ 7.3–7.8 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm), and hydroxypropanoic acid (δ 4.2–4.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~530 Da) using ESI+ mode .
Advanced: How can researchers resolve overlapping NMR signals from the dimethoxyphenyl and Fmoc groups?
Methodological Answer:
- Selective decoupling experiments : Suppress signals from the Fmoc aromatic protons to isolate dimethoxyphenyl resonances .
- Variable-temperature NMR : Conduct experiments at 313 K to enhance resolution of crowded regions (e.g., δ 7.0–7.5 ppm) .
- 19F NMR (if applicable) : Introduce fluorine tags to specific positions for indirect detection of adjacent protons .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect debris in sealed containers .
Advanced: How can contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
- Batch-to-batch consistency checks : Compare purity (>98% by HPLC) and stereochemical integrity (CD/NMR) across synthetic batches .
- Structural analogs : Test fluorinated or methoxy-substituted derivatives to isolate structure-activity relationships (SAR) .
Basic: What storage conditions optimize long-term stability?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
- Atmosphere : Purge vials with argon to minimize oxidation of the hydroxypropanoic acid moiety .
- Desiccant : Include silica gel packs to avoid hydrolysis of the Fmoc group .
Advanced: How can researchers mitigate decomposition during peptide coupling reactions?
Methodological Answer:
- Activating agents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of EDCl to reduce side reactions .
- In situ FTIR monitoring : Track carbodiimide consumption (peak at ~1650 cm⁻¹) to optimize reaction times .
- Scavengers : Add HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Peptide synthesis : Serve as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for antimicrobial or anticancer peptides .
- Enzyme inhibition studies : Functionalize the dimethoxyphenyl group to mimic natural substrates (e.g., kinase inhibitors) .
Advanced: How can computational methods enhance research on this compound?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthetic analogs .
- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G*) to assist spectral assignments .
- Machine learning : Train models on SAR data to predict solubility or metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
